molecular formula C14H18Cl2O3 B12667348 2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate CAS No. 97635-43-3

2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate

Cat. No.: B12667348
CAS No.: 97635-43-3
M. Wt: 305.2 g/mol
InChI Key: IFRYPSDRUFLKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate is an organic compound known for its applications in various scientific fields. It is characterized by its unique chemical structure, which includes a 2-methylbutyl group and a 2,4-dichlorophenoxy group attached to a propionate backbone .

Preparation Methods

The synthesis of 2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate typically involves esterification reactions. One common method includes the reaction of 2,4-dichlorophenoxypropionic acid with 2-methylbutanol in the presence of an acid catalyst. Industrial production methods often utilize similar esterification processes but on a larger scale, ensuring high yield and purity .

Chemical Reactions Analysis

2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:

Scientific Research Applications

2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate involves its interaction with specific molecular targets. It is known to affect enzymatic pathways, particularly those involving oxidative modifications. The compound can undergo posttranslational modifications, which enhance its degradative activity and specificity towards certain substrates .

Comparison with Similar Compounds

2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and specificity in various applications.

Properties

CAS No.

97635-43-3

Molecular Formula

C14H18Cl2O3

Molecular Weight

305.2 g/mol

IUPAC Name

2-methylbutyl 2-(2,4-dichlorophenoxy)propanoate

InChI

InChI=1S/C14H18Cl2O3/c1-4-9(2)8-18-14(17)10(3)19-13-6-5-11(15)7-12(13)16/h5-7,9-10H,4,8H2,1-3H3

InChI Key

IFRYPSDRUFLKRK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.